3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid
Overview
Description
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzylidene group, a phenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with benzylamine and phenylhydrazine under acidic conditions.
Introduction of the benzylidene group: The imidazole intermediate is then reacted with benzaldehyde in the presence of a base such as sodium hydroxide to form the benzylidene group.
Addition of the propanoic acid moiety: Finally, the benzylidene-imidazole intermediate is reacted with bromoacetic acid under basic conditions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene and phenyl groups allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-benzylidene-2-phenyl-1H-imidazole-5-carboxylic acid
- 2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid
- 4-benzylidene-2-phenyl-1H-imidazole
Uniqueness
3-[(4Z)-4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]propanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
3-[(4Z)-4-benzylidene-5-oxo-2-phenylimidazol-1-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(23)11-12-21-18(15-9-5-2-6-10-15)20-16(19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,23)/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHJBUVCUOMMQL-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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